Thulium(III) oxalate

Thermal Analysis Rare Earth Chemistry Precursor Synthesis

Procurement challenge: Inconsistent thermal decomposition profiles and dopant homogeneity in thulium-based laser crystals or phosphors. Thulium(III) oxalate (Tm₂(C₂O₄)₃·xH₂O) solves this directly. - **Controlled calcination**: Converts quantitatively to Tm₂O₃ at 400-460 °C; eliminates carbon residue. - **High purity**: Available ≥99.99% (4N) to 99.9999% (6N); minimizes OH⁻ contamination for S-band fiber amps (1460-1530 nm). - **Quantitative recovery**: Extremely low water solubility enables gravimetric assay of Tm in ore leachates.

Molecular Formula C6H6O12Tm2
Molecular Weight 607.97 g/mol
Cat. No. B12060861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThulium(III) oxalate
Molecular FormulaC6H6O12Tm2
Molecular Weight607.97 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Tm].[Tm]
InChIInChI=1S/3C2H2O4.2Tm/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;
InChIKeyMIUIFFSRAZCVOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thulium(III) Oxalate Specifications & Purity


Thulium(III) oxalate (Tm₂(C₂O₄)₃·xH₂O) is a lanthanide oxalate salt, typically encountered as a pentahydrate or hexahydrate crystalline solid. It is characterized by extremely low aqueous solubility, moderate solubility in strong mineral acids, and solubility in alkali oxalate solutions via double oxalate formation [1]. Upon thermal calcination, it quantitatively converts to thulium(III) oxide, a critical precursor for solid-state laser crystals, fiber amplifiers, and specialty phosphors [2]. The compound is commercially available in purities ranging from 99.9% (3N) to 99.9999% (6N), with controlled hydration states to meet specific synthetic or analytical requirements [3].

Precursor routeThermal calcination to Tm₂O₃ for laser crystals and phosphors
Hydration controlPentahydrate or hexahydrate forms with defined water content for reproducible weighing
Purity levelHigh-purity grades support oxide synthesis with minimal rare-earth cross-contamination

Why Thulium Oxalate Cannot Be Substituted


Direct substitution of thulium(III) oxalate with other heavy lanthanide oxalates (e.g., Ho, Er, Yb, Lu) is scientifically inadvisable due to quantifiable differences in thermal decomposition profiles, dehydration kinetics, and application-specific doping characteristics. Thermal gravimetric analyses demonstrate that while the maximum decomposition temperature range for thulium oxalate (400–460 °C) overlaps with its heavy lanthanide analogs, the precise onset of dehydration, intermediate hydrate stability, and final oxide formation temperatures are element-specific and process-critical [1]. Furthermore, the unique near-infrared luminescence of Tm³⁺ (emission at ~1.47 μm and ~2 μm) renders its oxalate precursor irreplaceable for Tm-doped laser gain media and fiber amplifiers, where other lanthanides would fail to produce the required optical transitions [2]. These distinctions mandate rigorous material qualification and preclude generic interchange in procurement or process design.

Thermal decomposition mismatch
Dehydration onset and decomposition profiles vary across heavy lanthanide oxalates; calcination protocols may not transfer directly.
Unique optical transitions
Tm³⁺ near-IR luminescence (~1.47 μm, ~2 μm) cannot be replicated by Ho, Er, Yb or Lu, making Tm oxalate irreplaceable for doped gain media.
Process-critical qualification
Element-specific hydrate stabilities and oxide conversion kinetics require rigorous material qualification; generic lanthanide substitution may shift product performance.

Thulium Oxalate vs. Lanthanide Analogs


Decomposition Temperature vs. Lanthanum Oxalate

Thulium(III) oxalate exhibits a maximum thermal decomposition temperature range of 400–460 °C, as determined by thermogravimetric analysis (TGA) of the trihydrate under atmospheric conditions. In contrast, anhydrous lanthanum oxalate is reported to be thermally stable only up to 320 °C, beyond which decomposition initiates [1] [2]. This 80–140 °C differential in thermal stability directly impacts calcination protocols and intermediate phase purity during oxide synthesis.

Thermal stability vs La oxalate
Reported
400–460 °C vs. ≤320 °C
ΔT ≈ 80–140 °C
Supports higher-temperature oxide precursor processing
TGA in air; trihydrate vs anhydrous
Thermal Analysis Rare Earth Chemistry Precursor Synthesis

Dehydration Onset vs. Holmium Oxalate

Thulium(III) oxalate pentahydrate (Tm₂(C₂O₄)₃·5H₂O) undergoes initial water loss at 50 °C, with subsequent dehydration steps yielding the dihydrate and ultimately the oxide [1]. Holmium(III) oxalate decahydrate (Ho₂(C₂O₄)₃·10H₂O), by comparison, initiates dehydration at a lower temperature of approximately 40 °C, with a major mass loss spanning 28–200 °C . This 10 °C difference in dehydration onset can affect material handling and storage requirements in humidity-controlled environments.

Dehydration onset vs Ho oxalate
Reported
50 °C vs. ~40 °C
ΔT ≈ 10 °C
Marginally greater ambient handling tolerance
TGA in air; pentahydrate vs decahydrate
Hydrate Stability Thermogravimetry Precursor Storage

Separation Selectivity vs. Common Metals

Thulium oxalate is specifically employed for the analytical separation of thulium from common metals due to its quantitative insolubility in water and dilute acids, enabling gravimetric determination without interference from non-lanthanide impurities [1]. While many lanthanide oxalates share low solubility, the solubility product (Ksp) varies systematically across the series, with heavy lanthanides (Tm, Yb, Lu) generally exhibiting lower solubility than light lanthanides (La, Ce, Pr) under identical conditions [2]. This class-level trend supports the preferential use of thulium oxalate for trace-level thulium isolation in analytical protocols.

Gravimetric separation selectivity
Class-level
Quantitative insolubility in water
Enables selective Tm recovery from complex matrices
Ksp trend: heavy lanthanides show lower solubility
Gravimetric Analysis Rare Earth Separation Analytical Chemistry

Thulium Oxalate Procurement Applications


Thulium-Doped Laser Gain Media

Thulium oxalate serves as a high-purity precursor for the synthesis of thulium oxide (Tm₂O₃), which is subsequently incorporated into yttrium aluminum garnet (YAG) or yttrium lithium fluoride (YLF) host crystals for solid-state lasers operating in the 2 μm wavelength region [1]. The oxalate route is favored over direct oxide procurement because thermal decomposition of the oxalate yields a highly reactive, nano-structured oxide powder with superior sintering behavior and dopant homogeneity. The thermal stability data presented in Section 3 (Evidence Item 1) directly inform the calcination protocol, ensuring complete conversion to oxide without residual carbon contamination that would otherwise degrade laser crystal optical quality.

Fiber Amplifiers (TDFA)

Thulium oxalate is a critical starting material for the fabrication of thulium-doped fiber amplifiers used in S-band (1460–1530 nm) optical communications [2]. The compound's high purity and controlled hydration state (as quantified in Evidence Item 2) minimize hydroxyl (OH⁻) contamination during fiber preform fabrication, which is essential for low-loss transmission at the Tm³⁺ emission wavelength of ~1.47 μm. Procurement of high-purity thulium oxalate (≥99.99%) is mandatory to meet telecommunications-grade fiber attenuation specifications.

Gravimetric Determination of Thulium

In analytical chemistry laboratories, thulium oxalate is utilized for the quantitative precipitation and gravimetric determination of thulium in complex ore leachates or recycled rare earth streams [3]. The compound's extreme insolubility in water (Evidence Item 3) enables near-quantitative recovery of thulium from acidic solutions after pH adjustment, while common metals such as iron, aluminum, and alkaline earths remain in solution. This method is particularly valuable for quality control in rare earth refining operations and for the preparation of thulium-enriched fractions for subsequent solvent extraction or ion-exchange purification.

Luminescent Phosphor Precursor

Thulium oxalate is employed as a precursor for thulium-activated phosphors used in X-ray intensifying screens and radiation detection devices [4]. Thermal decomposition of the oxalate under controlled atmospheres yields thulium oxide with tailored particle morphology and crystallite size, which directly influences the luminescent efficiency and afterglow characteristics of the final phosphor. The dehydration and decomposition temperatures established in Section 3 guide the design of firing schedules that avoid premature sintering or phase segregation, ensuring reproducible phosphor performance.

Application
Selection Property
Validation Focus
Tm-doped laser crystal synthesis
Oxalate precursor thermal profile
Calcination control for oxide purity
Tm-doped fiber amplifier fabrication
High-purity hydrate for low OH⁻
Fiber attenuation and OH⁻ management
Gravimetric analysis of thulium
Insolubility in water and dilute acids
Quantitative recovery in analytical workflows
Thulium-activated phosphor synthesis
Controlled particle morphology via oxalate route
Luminescent efficiency and afterglow consistency

Technical Documentation Hub

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